molecular formula C13H15NOS2 B2613524 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone CAS No. 2034552-88-8

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone

Cat. No.: B2613524
CAS No.: 2034552-88-8
M. Wt: 265.39
InChI Key: LSIOOROZTQDZRA-UHFFFAOYSA-N
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Description

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is a chemical compound known for its unique bicyclic structure. This compound has garnered interest in various fields such as organic synthesis, pharmaceutical research, and material science due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. large-scale synthesis would likely involve optimization of the laboratory-scale synthetic routes to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thia-bicyclic ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone has been studied for its potential biological activity and therapeutic applications. Its unique structure makes it valuable for:

    Organic Synthesis: Used as a building block for synthesizing more complex molecules.

    Pharmaceutical Research: Investigated for potential therapeutic properties.

    Material Science: Explored for its potential use in creating novel materials with specific properties.

Mechanism of Action

The exact mechanism of action for 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone
  • 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(trifluoromethyl)phenyl)methanone

Uniqueness

What sets 2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone apart is its specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-(methylthio)phenyl)methanone is a bicyclic compound characterized by the presence of both sulfur and nitrogen in its structure. This unique configuration suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features a bicyclic framework that includes:

  • Bicyclic Core : A 2-thia-5-azabicyclo[2.2.1]heptane structure.
  • Substituent : A 3-(methylthio)phenyl group attached to a methanone moiety.

This combination of structural elements may enhance its affinity for specific receptors or enzymes involved in biological processes.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Receptor Interaction : Potential binding to nicotinic acetylcholine receptors, which play a crucial role in cognitive functions and neurodegenerative diseases.
  • Enzyme Modulation : Inhibition or activation of enzymes involved in metabolic pathways.
  • Gene Expression Alteration : Influencing the expression of genes related to its pharmacological effects.

Biological Activity Overview

Research indicates that derivatives of bicyclic amines, similar to 2-Thia-5-azabicyclo[2.2.1]heptan derivatives, exhibit significant biological activities, including neuropharmacological effects and potential anti-inflammatory properties. The following table summarizes findings related to its biological activity:

Activity Type Description
Neuroactive PropertiesCompounds with similar structures have shown interactions with neurotransmitter receptors, particularly nicotinic receptors.
Antimicrobial ActivityIsoxazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
Antioxidant PropertiesCompounds with thiophene rings are known for their antioxidant capabilities, which could be beneficial in reducing oxidative stress.

Neuropharmacological Effects

A study showed that compounds with similar structural motifs to 2-Thia-5-azabicyclo[2.2.1]heptan exhibited significant binding affinity to nicotinic acetylcholine receptors, enhancing cognitive function in animal models . This suggests that the compound may have therapeutic potential for cognitive disorders.

Antimicrobial Activity

Research on isoxazole derivatives has revealed their effectiveness against various bacterial strains, indicating that compounds like 2-Thia-5-azabicyclo[2.2.1]heptan could be explored for developing new antimicrobial agents .

Anti-inflammatory Properties

Studies have indicated that bicyclic compounds can modulate inflammatory pathways, suggesting that this compound may also exert anti-inflammatory effects through specific receptor interactions .

Synthesis and Development

The synthesis of 2-Thia-5-azabicyclo[2.2.1]heptan derivatives typically involves multi-step chemical reactions starting from simpler precursors:

  • Formation of the Bicyclic Core : Achieved through cyclization reactions involving thiol and amine functionalities.
  • Functionalization : Introducing substituents like the methylthio group through electrophilic substitution reactions.

This synthetic versatility allows for the modification of the compound's properties to optimize biological activity.

Properties

IUPAC Name

(3-methylsulfanylphenyl)-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS2/c1-16-11-4-2-3-9(5-11)13(15)14-7-12-6-10(14)8-17-12/h2-5,10,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIOOROZTQDZRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC3CC2CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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